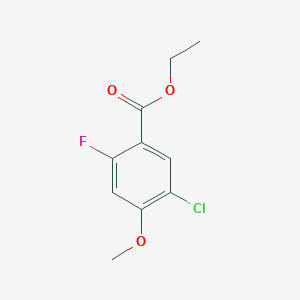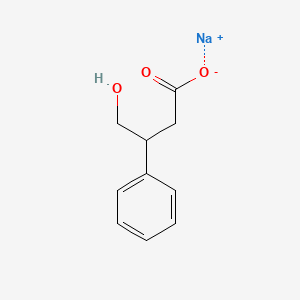
N'-(3-bromophenyl)-N,N-dipentylbenzene-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-bromophenyl)-N,N-dipentylbenzene-1,2-dicarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group attached to a benzene ring, which is further substituted with dipentyl groups and dicarboxamide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-bromophenyl)-N,N-dipentylbenzene-1,2-dicarboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The use of automated synthesis and purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-bromophenyl)-N,N-dipentylbenzene-1,2-dicarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Iron(III) bromide as a catalyst for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
N’-(3-bromophenyl)-N,N-dipentylbenzene-1,2-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N’-(3-bromophenyl)-N,N-dipentylbenzene-1,2-dicarboxamide involves its interaction with specific molecular targets. It is believed to act as an inhibitor of various enzymes by binding to their active sites and preventing their normal function. This inhibition can disrupt physiological processes, which may be beneficial in the treatment of certain diseases . The molecular targets and pathways involved include enzymes such as acetylcholinesterase and carbonic anhydrase.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-bromophenyl)propanamide: This compound shares the bromophenyl group but differs in the length of the alkyl chain and the presence of a single amide group.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound contains a sulfonamide group instead of a dicarboxamide group.
Uniqueness
N’-(3-bromophenyl)-N,N-dipentylbenzene-1,2-dicarboxamide is unique due to its specific substitution pattern and the presence of dipentyl groups.
Propiedades
Fórmula molecular |
C24H31BrN2O2 |
|---|---|
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
1-N-(3-bromophenyl)-2-N,2-N-dipentylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C24H31BrN2O2/c1-3-5-9-16-27(17-10-6-4-2)24(29)22-15-8-7-14-21(22)23(28)26-20-13-11-12-19(25)18-20/h7-8,11-15,18H,3-6,9-10,16-17H2,1-2H3,(H,26,28) |
Clave InChI |
UCCIQUHNDVTRQN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCCCC)C(=O)C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-cyclopentyl-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B12498108.png)
![N-(2,3-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12498114.png)
![N-[(2,4-dichlorophenyl)methyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498120.png)
![4-hydroxy-5-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12498122.png)

![N-benzyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B12498138.png)
![5,5-dimethyl-7-thiophen-2-yl-3H-pyrrolo[3,2-d]pyrimidin-5-ium-4-one](/img/structure/B12498146.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12498168.png)
![N-{[(4-Methylphenyl)carbamoyl]amino}-2-[3-(naphthalen-2-YL)-5-(trifluoromethyl)pyrazol-1-YL]-1,3-thiazole-4-carboxamide](/img/structure/B12498174.png)

![4-{2-[(2-Hydroxyphenyl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B12498181.png)
![1-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498189.png)

